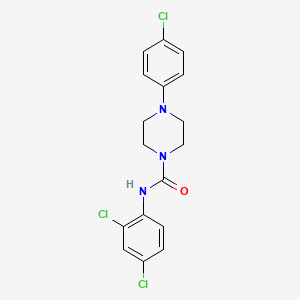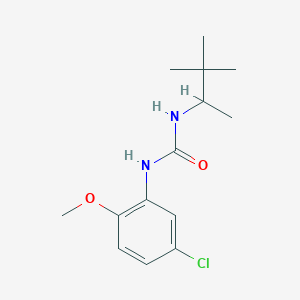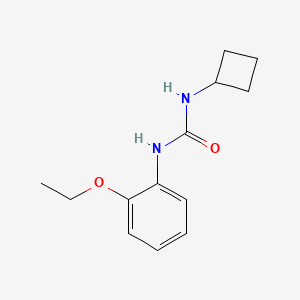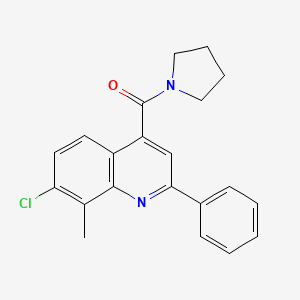![molecular formula C27H40N2O3S B4853269 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)
1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine
説明
1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine, also known as MTSES, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used as a tool to study the function of proteins and enzymes. In
作用機序
1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonate group of 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine attacks the thiol group of the cysteine residue, forming a covalent bond. This modification can alter the function of the protein, allowing researchers to study the role of the modified cysteine residue in protein function.
Biochemical and Physiological Effects
1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, transporters, and enzymes. 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of ion transport in the lungs and other organs. 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has also been shown to inhibit the activity of the Na+/K+ ATPase, which is involved in the regulation of ion transport in cells.
実験室実験の利点と制限
1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a highly specific reagent that can be used to modify cysteine residues in proteins with minimal off-target effects. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also some limitations to the use of 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine. It can be toxic to cells at high concentrations, which limits its use in certain experiments. Additionally, the modification of cysteine residues in proteins can be complex and may require careful optimization of experimental conditions.
将来の方向性
There are several future directions for the use of 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine in scientific research. One area of interest is the study of ion channels and transporters involved in the regulation of ion transport in the lungs and other organs. 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of the CFTR chloride channel, which is a potential target for the treatment of cystic fibrosis. Another area of interest is the study of enzymes involved in the regulation of cellular metabolism. 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has been shown to modify cysteine residues in enzymes involved in the regulation of glucose metabolism, which could have implications for the treatment of metabolic disorders such as diabetes. Finally, the development of new sulfhydryl-reactive compounds based on the structure of 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine could lead to the discovery of new tools for the study of protein function.
科学的研究の応用
1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine is widely used in scientific research as a tool to study the function of proteins and enzymes. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the effect of these modifications on protein function. 1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has been used to study the function of a wide range of proteins, including ion channels, transporters, and enzymes.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O3S/c1-19(2)23-16-25(20(3)4)27(26(17-23)21(5)6)33(30,31)29-14-12-28(13-15-29)18-22-8-10-24(32-7)11-9-22/h8-11,16-17,19-21H,12-15,18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJCWNIIDNJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methoxy-3-nitrobenzamide](/img/structure/B4853196.png)
![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4853200.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4853203.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4853210.png)
![5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853214.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4853218.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B4853220.png)


![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4853249.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)